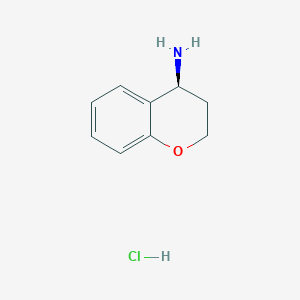

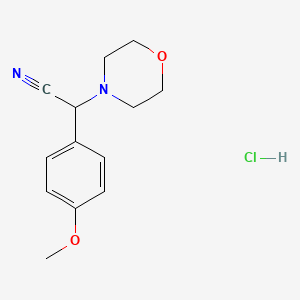

![molecular formula C14H13NO4 B1425367 4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid CAS No. 1379069-40-5](/img/structure/B1425367.png)

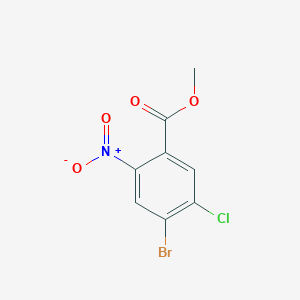

4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid

Descripción general

Descripción

The compound “4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid” is a chemical compound with the molecular formula C9H9NO6 . It has a molecular weight of 227.17 g/mol . The IUPAC name for this compound is 6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarboxylic acid .

Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of this compound in the available literature .Molecular Structure Analysis

The molecular structure of this compound includes a bicyclic system with a three-membered ring fused to a six-membered ring . The three-membered ring contains a nitrogen atom, and the six-membered ring contains two carbonyl groups . The compound also contains two carboxylic acid groups .Physical And Chemical Properties Analysis

This compound has a molecular weight of 227.17 g/mol . It has a complexity of 427 . It has 3 hydrogen bond donors and 6 hydrogen bond acceptors . It has 2 rotatable bonds . Its exact mass and monoisotopic mass are 227.04298701 g/mol . Its topological polar surface area is 121 Ų . It has 16 heavy atoms . Its formal charge is 0 .Aplicaciones Científicas De Investigación

-

Scientific Field : Organic Chemistry

- Application : Synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives .

- Methods : The compound was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol through a sequence of Povarov cycloaddition reaction/N-furoylation processes .

- Results : These types of derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .

-

Scientific Field : Medicinal Chemistry

- Application : Design and synthesis of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines as potential antibacterial agents .

- Methods : The hybrid molecule was prepared via condensation of the carboxylic acid with ortho-phenylenediamine and further alkylated with aryl/hetaryl chloroacetamides and benzyl chloride to produce a series of S-alkyl derivatives .

- Results : The results of antimicrobial activity screening revealed the antimicrobial properties for all of the studied molecules against both Gram-positive and Gram-negative bacteria and the Candida albicans fungal strain .

-

Scientific Field : Medicinal Chemistry

- Application : Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane .

- Methods : The compound was synthesized via Ru (II)-catalyzed intramolecular cyclopropanation and the Gabriel synthesis. Gram-scale synthesis of 6,6-DMABH from 3-methyl-2-butenol is achieved in seven distinct steps, resulting in a total yield of 28% .

- Results : 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane (6,6-DMABH) is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 .

-

Scientific Field : Organic Chemistry

- Application : Preparation of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane Compounds and Enantiomeric Salts Thereof .

- Methods : The process involves preparing racemic methyl 6,6-dimethyl-3-azabicyclo [3,1,0]hexane-2-carboxylate, its corresponding salt, and other intermediates .

- Results : This process provides a high enantiomeric excess of the desired compounds .

-

Scientific Field : Medicinal Chemistry

- Application : Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-catalyzed intramolecular cyclopropanation .

- Methods : The compound was synthesized via Ru (II)-catalyzed intramolecular cyclopropanation and the Gabriel synthesis. Gram-scale synthesis of 6,6-DMABH from 3-methyl-2-butenol is achieved in seven distinct steps, resulting in a total yield of 28% .

- Results : 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane (6,6-DMABH) is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 .

-

Scientific Field : Organic Chemistry

- Application : Preparation of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane Compounds and Enantiomeric Salts Thereof .

- Methods : The process involves preparing racemic methyl 6,6-dimethyl-3-azabicyclo [3,1,0]hexane-2-carboxylate, its corresponding salt, and other intermediates .

- Results : This process provides a high enantiomeric excess of the desired compounds .

Direcciones Futuras

Propiedades

IUPAC Name |

4-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-14(2)9-10(14)12(17)15(11(9)16)8-5-3-7(4-6-8)13(18)19/h3-6,9-10H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWNMSSUYLJMJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C1C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

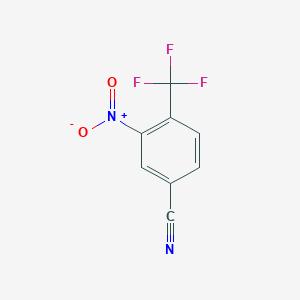

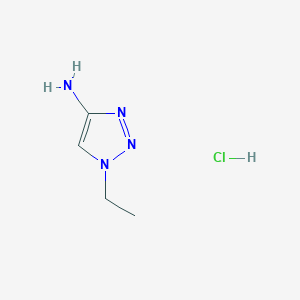

![[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride](/img/structure/B1425284.png)

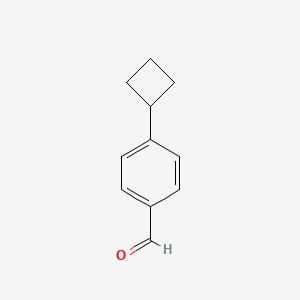

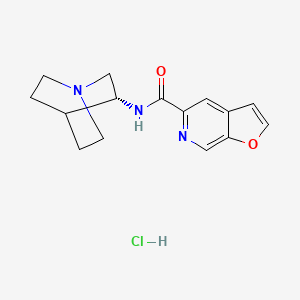

![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride](/img/structure/B1425285.png)

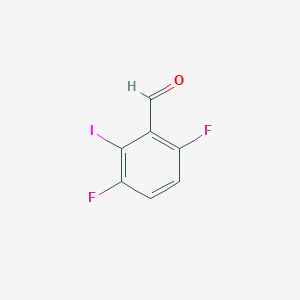

![O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate](/img/structure/B1425301.png)

![3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B1425303.png)